Menasylic acid
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Overview
Description
Menasylic acid, also known as 6-methyl-2-naphthalenesulfonic acid, is a sulfonic acid derivative of naphthalene. It is characterized by the presence of a methyl group at the 6th position and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menasylic acid can be synthesized through several methods. One common approach involves the sulfonation of 6-methylnaphthalene using sulfuric acid or oleum. The reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale sulfonation processes. These processes often involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Menasylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding sulfonate salts.
Substitution: The sulfonic acid group in this compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonate salts.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Menasylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of menasylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group in this compound can form strong interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Menasylic acid can be compared with other similar compounds, such as:
Sulfanilic acid: Another sulfonic acid derivative with different substitution patterns on the aromatic ring.
Toluene-4-sulfonic acid: A sulfonic acid derivative of toluene with a sulfonic acid group at the para position.
Naphthalene-2-sulfonic acid: A naphthalene derivative with a sulfonic acid group at the 2nd position but without the methyl group.
Uniqueness: this compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. This makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
29181-96-2 |
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Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
6-methylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3,(H,12,13,14) |
InChI Key |
UGDHIURSEUVFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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